molecular formula C16H26N2O B6055483 1-(2-adamantyl)-3-piperidinecarboxamide

1-(2-adamantyl)-3-piperidinecarboxamide

Cat. No. B6055483
M. Wt: 262.39 g/mol
InChI Key: PNSZDXKJQRAAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Adamantyl)-3-piperidinecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of adamantyl-substituted piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

1-(2-adamantyl)-3-piperidinecarboxamide selectively binds to the catalytic domain of KDM5A and inhibits its demethylase activity. It specifically targets the Fe(II) ion in the active site of KDM5A and prevents the demethylation of H3K4me3, a histone modification associated with active gene transcription. The inhibition of KDM5A activity by 1-(2-adamantyl)-3-piperidinecarboxamide leads to the accumulation of H3K4me3 and the activation of downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
1-(2-adamantyl)-3-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in various cellular systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-adamantyl)-3-piperidinecarboxamide has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes. In addition, 1-(2-adamantyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2-adamantyl)-3-piperidinecarboxamide has several advantages as a pharmacological tool for scientific research. It is highly selective for KDM5A and does not affect the activity of other histone demethylases. 1-(2-adamantyl)-3-piperidinecarboxamide has also been shown to be stable in various cellular and physiological conditions, making it a reliable tool for in vitro and in vivo experiments. However, 1-(2-adamantyl)-3-piperidinecarboxamide has some limitations, such as its low solubility in water and the potential for off-target effects at high concentrations.

Future Directions

1-(2-adamantyl)-3-piperidinecarboxamide has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications. One possible direction is to investigate the use of 1-(2-adamantyl)-3-piperidinecarboxamide in combination with other epigenetic modulators for cancer therapy. Another direction is to study the role of KDM5A in other cellular processes, such as metabolism and immune function. Finally, the development of more potent and selective KDM5A inhibitors based on the structure of 1-(2-adamantyl)-3-piperidinecarboxamide could lead to the discovery of new pharmacological tools for scientific research.
Conclusion:
In conclusion, 1-(2-adamantyl)-3-piperidinecarboxamide is a promising compound for scientific research due to its selective inhibition of KDM5A and its significant biochemical and physiological effects. Its synthesis method is relatively simple, and it has been shown to be stable in various cellular and physiological conditions. 1-(2-adamantyl)-3-piperidinecarboxamide has several advantages as a pharmacological tool, and several future directions can be explored to further understand its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-3-piperidinecarboxamide involves the reaction of 2-adamantanone with piperidine-3-carboxylic acid and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification through column chromatography. The synthesis of 1-(2-adamantyl)-3-piperidinecarboxamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(2-adamantyl)-3-piperidinecarboxamide has been studied extensively for its potential use as a pharmacological tool in various scientific research fields. It has been shown to selectively inhibit the activity of the histone demethylase KDM5A, which plays a critical role in regulating gene expression and chromatin structure. 1-(2-adamantyl)-3-piperidinecarboxamide has been used to investigate the role of KDM5A in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the epigenetic regulation of cancer cells and the potential use of KDM5A inhibitors in cancer therapy.

properties

IUPAC Name

1-(2-adamantyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSZDXKJQRAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)piperidine-3-carboxamide

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